molecular formula C16H14BrNO2 B4200306 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile

Cat. No.: B4200306
M. Wt: 332.19 g/mol
InChI Key: SCXNLRSJTKOPOE-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of a bromine atom, a methoxy group, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a methoxy-substituted benzaldehyde, followed by the introduction of the nitrile group through a cyanation reaction. The final step involves the etherification of the resulting intermediate with 3-methylphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy and nitrile groups can undergo oxidation and reduction reactions, respectively.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzonitrile
  • 3-Methoxybenzonitrile
  • 4-Bromo-3-methoxybenzonitrile

Uniqueness

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, along with a benzonitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXNLRSJTKOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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